![molecular formula C7H10N2O3 B2398782 Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate CAS No. 890095-13-3](/img/structure/B2398782.png)
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate
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Overview
Description
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is a chemical compound with the formula C₇H₁₀N₂O₃ . It is an irritant .
Molecular Structure Analysis
The molecular structure of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms .Scientific Research Applications
- Research Findings : Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers were synthesized and evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (Pf DHODH). Some derivatives exhibited 30% inhibition, surpassing a known inhibitor .
- Research Findings : Compound 13, structurally related to Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, demonstrated potent in vitro antipromastigote activity. Molecular simulations revealed favorable binding in the active site of LmPTR1, a potential drug target .
- Research Findings : Novel analogues, including Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate derivatives, were designed as anti-tubercular agents. In silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation were combined to identify promising compounds .
- Research Findings : A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives, related to Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, were synthesized. Some derivatives exhibited promising cytotoxic activity .
Antimalarial Activity
Antileishmanial Activity
Anti-Tubercular Potential
Cytotoxicity Research
Mechanism of Action
Target of Action
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, also known as Ethyl 2-(3-hydroxy-1H-pyrazol-4-yl)acetate, is a compound that has been found to have antimicrobial and antioxidant activity . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play a crucial role in bacterial growth and viral replication, respectively .
Mode of Action
The compound interacts with its targets by binding to them, which inhibits their function . The binding affinities of the compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and from −8.2 to −9.3 kcal/mol, respectively . This interaction results in the inhibition of bacterial growth and viral replication .
Biochemical Pathways
It is known that the compound inhibits the function of the topoisomerase iv enzyme and the covid-19 main protease, which are involved in bacterial dna replication and viral replication, respectively . The downstream effects of this inhibition include the prevention of bacterial growth and viral replication .
Pharmacokinetics
The compound’s molecular weight of 17017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate’s action include the inhibition of bacterial growth and viral replication . This is achieved through the compound’s interaction with its targets, which results in the inhibition of the function of the topoisomerase IV enzyme and the COVID-19 main protease .
properties
IUPAC Name |
ethyl 2-(3-oxo-1,2-dihydropyrazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRORSPQRZOXSPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate |
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